molecular formula C13H8Cl2N2 B1447383 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile CAS No. 1361712-31-3

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile

Cat. No.: B1447383
CAS No.: 1361712-31-3
M. Wt: 263.12 g/mol
InChI Key: MVKMYJXZUSXZRC-UHFFFAOYSA-N
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Description

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H8N2Cl2. It is a derivative of pyridine and contains a dichlorophenyl group. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studying the interactions of pyridine derivatives with biological systems.

    Medicine: Investigating potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for creating novel compounds with potential therapeutic applications .

Properties

IUPAC Name

2-[6-(2,4-dichlorophenyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)8-9)13-3-1-2-10(17-13)6-7-16/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMYJXZUSXZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=C(C=C2)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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